molecular formula C20H38I2N2 B1676238 [4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide CAS No. 63977-60-6

[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide

Cat. No.: B1676238
CAS No.: 63977-60-6
M. Wt: 560.3 g/mol
InChI Key: VALMMTCBNFTXRE-UHFFFAOYSA-L
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Description

[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide: is a quaternary ammonium compound with the molecular formula C20H38I2N2 and a molecular weight of 560.3 g/mol. This compound is known for its antimicrobial properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide typically involves the quaternization of tertiary amines with halocarbons. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The general reaction can be represented as follows:

R3N+R’-XR3N+R’X\text{R}_3\text{N} + \text{R'-X} \rightarrow \text{R}_3\text{N}^+\text{R'}\text{X}^- R3​N+R’-X→R3​N+R’X−

where R represents the alkyl groups attached to the nitrogen atom, and R’-X represents the halocarbon.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium compound back to tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the iodide ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or cyanide ions (CN-) can be used for substitution reactions.

Major Products

    Oxidation: N-oxides

    Reduction: Tertiary amines

    Substitution: Corresponding substituted ammonium compounds

Scientific Research Applications

[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial properties against various pathogens.

    Medicine: Potential use as an antiseptic or disinfectant.

    Industry: Utilized in the formulation of cleaning agents and disinfectants.

Mechanism of Action

The antimicrobial activity of this compound is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell lysis . This mechanism is similar to other quaternary ammonium compounds.

Comparison with Similar Compounds

Similar Compounds

  • Benzalkonium chloride
  • Cetyltrimethylammonium bromide
  • Dodecyltrimethylammonium chloride

Uniqueness

[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as an antimicrobial agent. Its dual iodide ions also contribute to its stability and reactivity in various chemical reactions .

Properties

CAS No.

63977-60-6

Molecular Formula

C20H38I2N2

Molecular Weight

560.3 g/mol

IUPAC Name

[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide

InChI

InChI=1S/C20H38N2.2HI/c1-7-21(5,8-2)18-12-11-13-19-14-16-20(17-15-19)22(6,9-3)10-4;;/h14-17H,7-13,18H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

VALMMTCBNFTXRE-UHFFFAOYSA-L

SMILES

CC[N+](C)(CC)CCCCC1=CC=C(C=C1)[N+](C)(CC)CC.[I-].[I-]

Canonical SMILES

CC[N+](C)(CC)CCCCC1=CC=C(C=C1)[N+](C)(CC)CC.[I-].[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

M&B 2297

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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